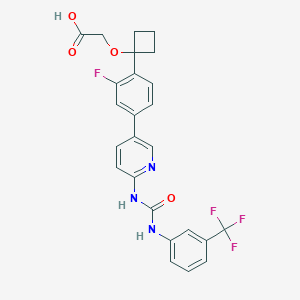
2-(1-(2-Fluoro-4-(6-(3-(3-(trifluoromethyl)phenyl)ureido)pyridin-3-yl)phenyl)cyclobutoxy)acetic acid
Cat. No. B8568113
M. Wt: 503.4 g/mol
InChI Key: HAIOLVJDNAAOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08242139B2
Procedure details


A 25 mL vial was charged with the product from Example 60C (459 mg, 1.128 mmol), the product from Example 60B (342 mg, 1.128 mmol), dibasic potassium phosphate (590 mg, 3.38 mmol), and 1,1′-bis(di-tert-butylphosphino)ferrocene palladium (II) dichloride (7.38 mg, 0.011 mmol), N,N-dimethylacetamide (4 mL), ethanol (4.00 ml) and water (2 mL). The suspension was stirred and heated to 90° C., whereupon the reaction became homogenous. After heating at 90° C. for 1 hour, the reaction was copied to room temperature. The resulting suspension was poured into water (200 mL). The mixture was acidified to pH 1 with 1 M HCl. The solid was filtered, washed with water, and air-dried to give the title product. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.62-1.71 (m, 1H), 1.96-2.07 (m, 1H), 2.39-2.49 (m, 4H), 3.69 (s, 2H), 7.38 (d, J=7.12 Hz, 1H), 7.47-7.61 (m, 4H), 7.65-7.71 (m, 2H), 8.07 (s, 1H), 8.17 (dd, J=2.7 and 8.8 Hz, 1H), 8.71 (d, J=2.7 Hz, 1H), 9.68 (s, 1H), 10.65 (s, 1H), 12.5 (br s, 1H). MS (ESI) m/z 504 [M+H]+.


Name
potassium phosphate
Quantity
590 mg
Type
reactant
Reaction Step Three


Quantity
7.38 mg
Type
catalyst
Reaction Step Five





Name
Identifiers


|
REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[CH:11][C:12]([NH:15][C:16]([NH:18][C:19]3[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[CH:20]=3)=[O:17])=[N:13][CH:14]=2)O1.Br[C:31]1[CH:36]=[CH:35][C:34]([C:37]2([O:41][CH2:42][C:43]([OH:45])=[O:44])[CH2:40][CH2:39][CH2:38]2)=[C:33]([F:46])[CH:32]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Cl>[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2].O.C(O)C.CN(C)C(=O)C>[F:46][C:33]1[CH:32]=[C:31]([C:9]2[CH:14]=[N:13][C:12]([NH:15][C:16]([NH:18][C:19]3[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:26])([F:27])[F:28])[CH:20]=3)=[O:17])=[CH:11][CH:10]=2)[CH:36]=[CH:35][C:34]=1[C:37]1([O:41][CH2:42][C:43]([OH:45])=[O:44])[CH2:40][CH2:39][CH2:38]1 |f:2.3.4.5,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
459 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=CC(=NC1)NC(=O)NC1=CC(=CC=C1)C(F)(F)F)C
|
Step Two
|
Name
|
|
|
Quantity
|
342 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)C1(CCC1)OCC(=O)O)F
|
Step Three
|
Name
|
potassium phosphate
|
|
Quantity
|
590 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
7.38 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
|
Step Six
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Eight
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Nine
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After heating at 90° C. for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was copied to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)C=1C=NC(=CC1)NC(=O)NC1=CC(=CC=C1)C(F)(F)F)C1(CCC1)OCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
